molecular formula C11H24N2O2 B13269372 2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide

2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide

Cat. No.: B13269372
M. Wt: 216.32 g/mol
InChI Key: KFGXGRUNCAZPCM-UHFFFAOYSA-N
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Description

2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a dimethylacetamide group attached to an amino group, which is further substituted with a 4-methoxy-4-methylpentan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylacetamide with 4-methoxy-4-methylpentan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-methylpentan-2-yl)aniline
  • 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
  • 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline

Uniqueness

2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of both methoxy and dimethylacetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

2-[(4-methoxy-4-methylpentan-2-yl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C11H24N2O2/c1-9(7-11(2,3)15-6)12-8-10(14)13(4)5/h9,12H,7-8H2,1-6H3

InChI Key

KFGXGRUNCAZPCM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)NCC(=O)N(C)C

Origin of Product

United States

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